molecular formula C8H7ClO B1589734 (4-Chlorophenyl)acetaldehyde CAS No. 4251-65-4

(4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734
CAS No.: 4251-65-4
M. Wt: 154.59 g/mol
InChI Key: MWSNYBOKRSGWAN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7ClO It is a chlorinated derivative of phenylacetaldehyde, characterized by the presence of a chlorine atom at the para position of the benzene ring

Scientific Research Applications

(4-Chlorophenyl)acetaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for the synthesis of bioactive molecules with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.

Safety and Hazards

Like many chemical compounds, “(4-Chlorophenyl)acetaldehyde” should be handled with care. It may cause skin irritation, allergic skin reactions, and serious eye irritation. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future research directions for “(4-Chlorophenyl)acetaldehyde” could involve further exploration of its chemical reactions, potential uses, and effects on biological systems . As our understanding of this compound grows, it may find new applications in various fields of science and technology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the chlorination of phenylacetaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the para position.

Industrial Production Methods: In an industrial setting, this compound can be produced via the Friedel-Crafts acylation of chlorobenzene with acetaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (4-Chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (4-Chlorophenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products Formed:

    Oxidation: (4-Chlorophenyl)acetic acid.

    Reduction: (4-Chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Phenylacetaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    (4-Bromophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    (4-Methylphenyl)acetaldehyde: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.

Uniqueness: (4-Chlorophenyl)acetaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct properties compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSNYBOKRSGWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464997
Record name (4-CHLOROPHENYL)ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4251-65-4
Record name (4-CHLOROPHENYL)ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)acetaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dess-Martin periodinane (1.02 g, 2.4 mmol) was diluted in anhydrous CH2Cl2 (25 mL) under argon, and when solution was affected, 4-chlorophenethyl alcohol (33, 0.313 g, 2 mmol) was added dropwise. The mixture was stirred for 2 h and 15 min at room temperature, and was then quenched by addition of 20 mL sat. aq. Na2S2O3. After stirring at room temperature for 15 min, the layers were separated, and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The organic layer was washed with H2O and sat. aq. NaCl (50 mL each) and was dried over anhydrous sodium sulfate and concentrated. The resulting semisolid residue was triturated with 10% EtOAc in hexanes, and the solid was filtered and discarded. The filtrate was concentrated, and the oily residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 15% EtOAc in hexanes to afford the title compound as a clear yellow volatile oil (0.211 g, 88%). 1H-NMR (500 MHz; CDCl3): δ 9.75 (t, J=2.1 Hz, 1 H), 7.34 (d, J=8.3 Hz, 2 H), 7.15 (d, J=8.2 Hz, 2 H), 3.69 (d, J=2.0 Hz, 2 H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.313 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-chlorophenyl)ethanol (2.00 g, 12.77 mmol) in dichloromethane (100 ml) was added Dess-Martin periodinane (8.12 g, 19.16 mmol) and the mixture was stirred at room temperature over weekend. Then was added diethylether (150 ml) and the resulting mixture was washed with a 1:1 solution (150 ml) of sodium carbonate (aqueous saturated) and sodium thiosulfate (aqueous saturated) and then with sodium bicarbonate (aqueous saturated) and finally with brine. The organic phase was then dried over sodium sulfate and evaporated. Silica gel flash chromatography (pentan/ethylacetate:9/1) afforded the desired compound (0.834 g, 42%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorophenyl)acetaldehyde
Reactant of Route 2
(4-Chlorophenyl)acetaldehyde
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(4-Chlorophenyl)acetaldehyde
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(4-Chlorophenyl)acetaldehyde
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(4-Chlorophenyl)acetaldehyde
Reactant of Route 6
(4-Chlorophenyl)acetaldehyde
Customer
Q & A

Q1: What is the role of (4-chlorophenyl)acetaldehyde in the synthesis of vinylieriazolyl ketone?

A1: this compound acts as a reactant in the Knoevenagel condensation reaction with α-triazolylpinacolone. This reaction, catalyzed by KF-Al₂O₃, forms a new carbon-carbon double bond, yielding the desired vinylieriazolyl ketone product [].

Q2: How does the molar ratio of this compound to α-triazolylpinacolone influence the reaction yield?

A2: The research by [Zhao et al. (2014)][1] indicates that an optimal molar ratio of 1.2:1 this compound to α-triazolylpinacolone leads to the highest yield (95.2%) of vinylieriazolyl ketone. This suggests that an excess of this compound is beneficial for driving the reaction towards product formation.

Q3: What other factors were investigated in optimizing the Knoevenagel condensation reaction using this compound?

A3: The study explored various reaction parameters, including catalyst loading, temperature, reaction time, and the use of different polyethylene glycols (PEGs) as phase-transfer catalysts. Optimal conditions included a reaction time of 0.5 hours, a temperature range of 75-80°C, and the use of PEG4000 as the phase-transfer catalyst [].

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